

Spectroscopic Profile of Lamalbid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lamalbid*

Cat. No.: *B1258926*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lamalbid**, an iridoid glycoside isolated from *Lamium album* (white dead nettle). The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quantification of **Lamalbid** in research and drug development contexts.

Spectroscopic Data of Lamalbid

While a complete, officially published dataset of all spectroscopic values for **Lamalbid** is not readily available in a single source, this guide compiles and presents the most relevant information based on existing literature on **Lamalbid** and related iridoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The structure of **Lamalbid** has been determined using 1D and 2D NMR techniques. Although a specific paper with a complete data table for **Lamalbid** was not identified in the literature reviewed, the following table represents typical chemical shifts for the core structure of similar iridoid glycosides.

Table 1: Representative ^1H and ^{13}C NMR Chemical Shifts for the Iridoid Core of **Lamalbid**

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
1	~5.2 - 5.8 (d)	~95 - 98
3	~7.3 - 7.5 (s)	~150 - 154
4	-	~108 - 112
5	~2.8 - 3.2 (m)	~35 - 40
6	~1.8 - 2.2 (m)	~25 - 30
7	~4.0 - 4.5 (m)	~75 - 80
8	~2.0 - 2.5 (m)	~40 - 45
9	~1.5 - 1.9 (m)	~45 - 50
10	~1.0 - 1.2 (d)	~15 - 20
1' (Glc)	~4.5 - 4.8 (d)	~98 - 102

Note: These are approximate values based on data for structurally related iridoid glycosides. Actual values for **Lamalbid** may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Based on the known structure of **Lamalbid**, which includes hydroxyl groups, an ester carbonyl, and a glycosidic linkage, the following characteristic absorption bands are expected.

Table 2: Expected Infrared Absorption Bands for **Lamalbid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3450 (broad)	O-H stretching (hydroxyl groups)
~2900	C-H stretching (aliphatic)
~1708 (strong)	C=O stretching (ester carbonyl)
~1630	C=C stretching
~1070	C-O stretching (glycosidic linkage)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. HPLC-DAD analysis of extracts containing **Lamalbid** has shown UV absorption maxima at approximately 210 nm and 240 nm. [1] For similar iridoid skeletons, a characteristic absorption maximum (λ_{max}) is observed around 239 nm.

Table 3: UV-Visible Absorption Data for **Lamalbid**

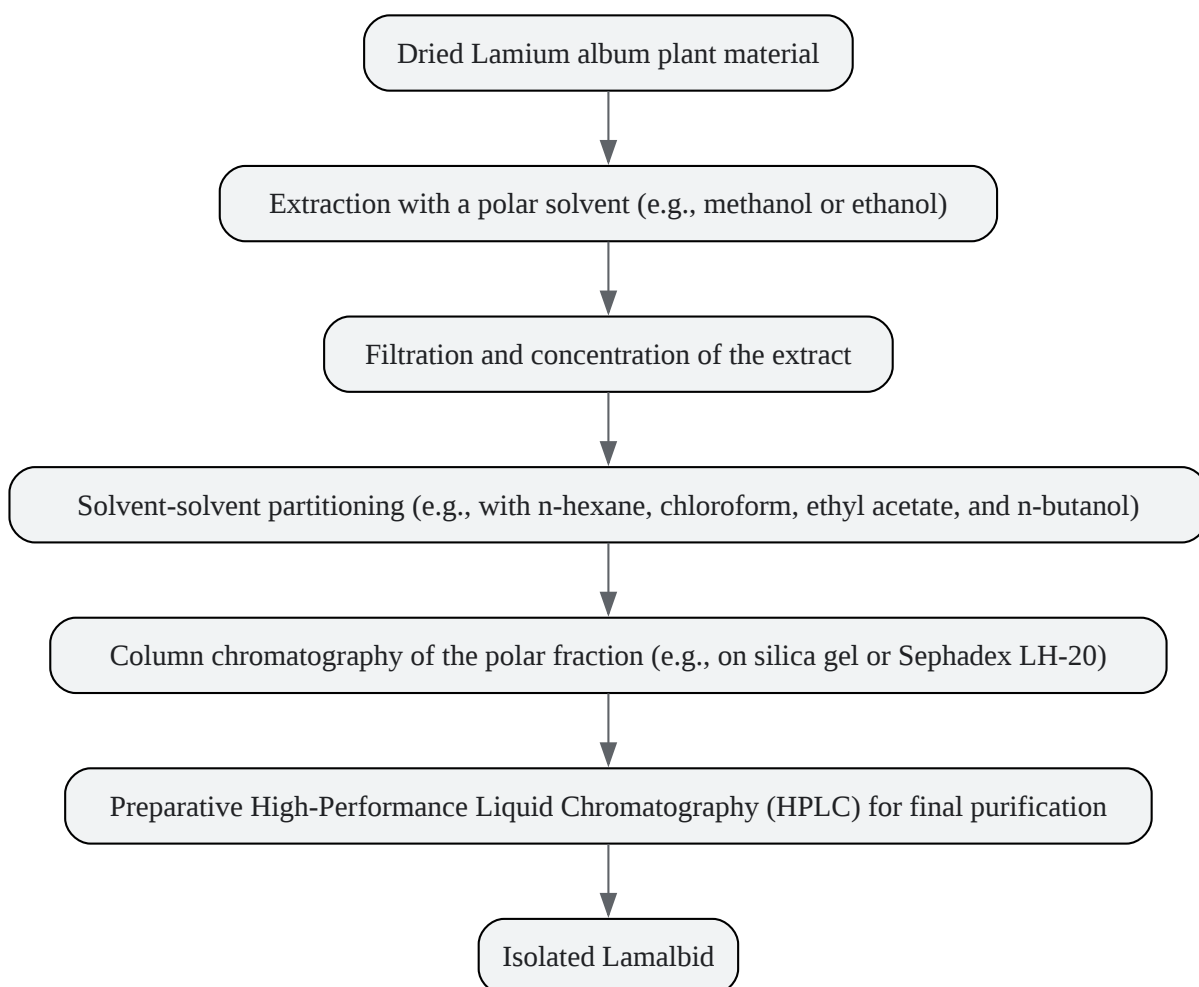
Parameter	Value
λ_{max}	~239 - 240 nm

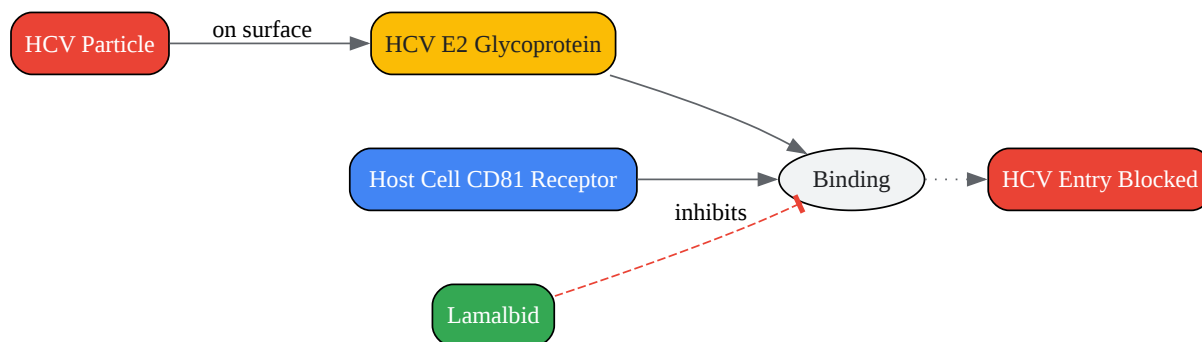
Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Lamalbid** can be adapted from standard methods for the analysis of iridoid glycosides from plant extracts.

Isolation of Lamalbid

A general procedure for the isolation of **Lamalbid** from *Lamium album* involves the following steps:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Lamalbid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1258926#spectroscopic-data-of-lamalbid-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b1258926#spectroscopic-data-of-lamalbid-nmr-ir-uv-vis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com